molecular formula C6H5IN2O2 B13654118 3-Iodo-4-methyl-5-nitropyridine

3-Iodo-4-methyl-5-nitropyridine

Cat. No.: B13654118
M. Wt: 264.02 g/mol
InChI Key: BFRDFFSBTQDJNO-UHFFFAOYSA-N
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Description

3-Iodo-4-methyl-5-nitropyridine is an organic compound with the molecular formula C₆H₅IN₂O₂ It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-methyl-5-nitropyridine typically involves the nitration of 4-methylpyridine followed by iodination. The nitration process can be carried out using nitric acid and sulfuric acid as reagents, which introduce the nitro group at the 5-position of the pyridine ring. Subsequently, the iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with various substituents replacing the iodine atom.

    Reduction: 3-Iodo-4-methyl-5-aminopyridine.

    Coupling: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

3-Iodo-4-methyl-5-nitropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-4-methyl-5-nitropyridine involves its ability to undergo various chemical transformations. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-4-methyl-5-nitropyridine is unique due to the presence of both the nitro and iodine substituents on the pyridine ring

Properties

Molecular Formula

C6H5IN2O2

Molecular Weight

264.02 g/mol

IUPAC Name

3-iodo-4-methyl-5-nitropyridine

InChI

InChI=1S/C6H5IN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3

InChI Key

BFRDFFSBTQDJNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1[N+](=O)[O-])I

Origin of Product

United States

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